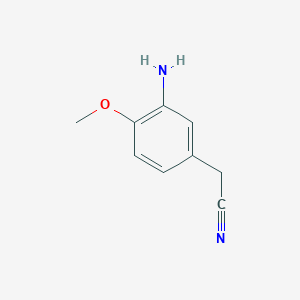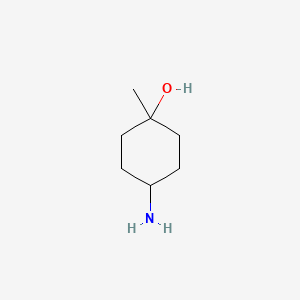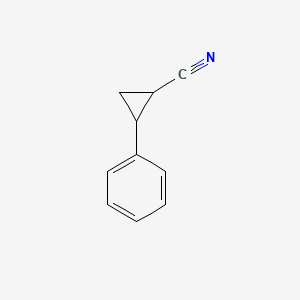
2-Phenylcyclopropanecarbonitrile
Descripción general
Descripción
2-Phenylcyclopropanecarbonitrile is a chemical compound with the molecular formula C10H9N . It has a molecular weight of 143.19 . The compound is typically stored at temperatures between 2-8°C . It appears as a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 2-Phenylcyclopropanecarbonitrile consists of a cyclopropane ring attached to a phenyl group and a nitrile group . The InChI code for this compound is 1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2 .Physical And Chemical Properties Analysis
2-Phenylcyclopropanecarbonitrile is a colorless to yellow liquid . It has a molecular weight of 143.19 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Furoxans as Nitric Oxide Donors
4-Phenyl-3-furoxancarbonitrile, a compound related to 2-Phenylcyclopropanecarbonitrile, has been studied for its ability to release nitric oxide, influenced by thiol cofactors. This compound has shown promise in activating rat lung soluble guanylate cyclase, demonstrating vasodilatory activity, and acting as a potent inhibitor of platelet aggregation (Medana et al., 1994).
Asymmetric Reduction in Organic Synthesis
The asymmetric reduction of 2-bromo-1-phenylethylidenemalononitrile, a structurally similar compound, has been studied using chiral NAD(P)H models. This process yields cyclopropane ring products with enantiomeric purity, demonstrating potential applications in asymmetric synthesis (Li et al., 1999).
Anionic Polymerization
2-Phenylcyclopropane-1,1-dicarbonitrile has been researched for its ability to undergo anionic ring-opening polymerization. This compound polymerizes well under certain conditions, leading to polymers with potential applications in material science (Cho & Kim, 1980).
Nickel Complex-Promoted Polymerization
Nickel complexes have been used to initiate addition polymerization of 2-phenyl-1-methylenecyclopropanes, leading to polymers with cyclopropylidene groups. This study contributes to the understanding of polymer chemistry and the development of new polymeric materials (Takeuchi et al., 2002).
Reaction with Water
The reaction of 2,2,3,3-tetracyanocyclopropyl ketones with water has been studied, showing hydrolysis and decarboxylation processes while retaining the three-membered ring structure. This research provides insights into the chemical behavior of cyclopropane derivatives (Kayukov et al., 2012).
Synthesis of Chiral Cyclopropane Units
The synthesis of chiral cyclopropane units bearing two differentially functionalized carbon substituents has been explored. These units are useful for synthesizing compounds with asymmetric cyclopropane structures, contributing to medicinal chemistry and drug design (Kazuta et al., 2002).
Mecanismo De Acción
The mechanism of action for 2-Phenylcyclopropanecarbonitrile is not explicitly mentioned in the available resources . The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for this compound if it’s not used in a biological context.
Safety and Hazards
The safety information for 2-Phenylcyclopropanecarbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion, skin contact, or inhalation, appropriate first aid measures should be taken .
Propiedades
IUPAC Name |
2-phenylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVFITUDJTMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302717 | |
| Record name | 2-Phenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarbonitrile | |
CAS RN |
4660-02-0, 5590-14-7 | |
| Record name | 2-Phenylcyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4660-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbonitrile, 2-phenyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



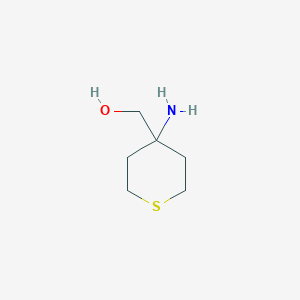
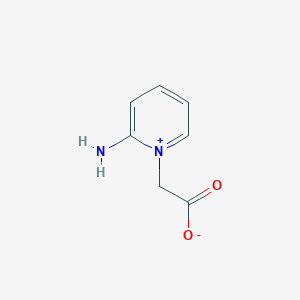

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)

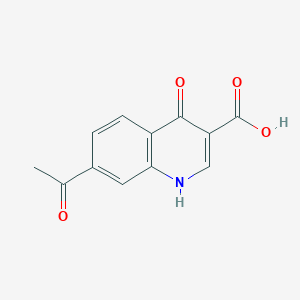
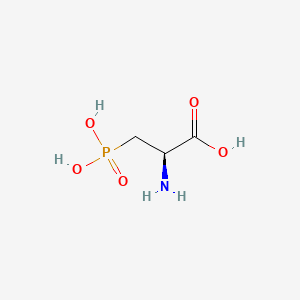
![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)



